molecular formula C7H13NO3 B1666922 Betonicine CAS No. 515-25-3

Betonicine

Cat. No.: B1666922
CAS No.: 515-25-3
M. Wt: 159.18 g/mol
InChI Key: MUNWAHDYFVYIKH-RITPCOANSA-N
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Mechanism of Action

Betonicine is a natural product found in plants of the Lamiaceae family, including the popular herb, Betonica officinalis . It is a hydroxycinnamic acid amide with the chemical formula C7H13NO3 . This compound has been extensively researched for its pharmacological properties and is known to possess a wide range of bioactivities .

Target of Action

This compound’s primary targets are pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in lipopolysaccharide-stimulated macrophages . These cytokines play a crucial role in the body’s immune response to infection and injury.

Mode of Action

This compound interacts with its targets by inhibiting the production of pro-inflammatory cytokines . This interaction results in a reduction of inflammation, making this compound a potent anti-inflammatory agent .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby exhibiting potent antioxidant activity . Furthermore, this compound protects against oxidative damage to cells by upregulating the expression of cellular antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT) .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. Its anti-inflammatory activity results in a reduction of inflammation in various conditions . Its antioxidant activity helps prevent oxidative stress-related diseases . Additionally, this compound has been shown to possess anti-cancer activity against a variety of cancer cells by inducing apoptosis (programmed cell death) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been shown to protect Bacillus subtilis against extremes in osmolarity and growth temperatures . This suggests that this compound’s effectiveness may vary depending on the environmental conditions.

Biochemical Analysis

Biochemical Properties

Betonicine plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes, proteins, and other biomolecules. It has been observed to interact with the enzyme proline dehydrogenase, which catalyzes the oxidation of proline to pyrroline-5-carboxylate. This compound acts as an osmoprotectant, helping cells to maintain osmotic balance under stress conditions . Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, influencing cellular responses to environmental changes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enhance the expression of stress-responsive genes, thereby promoting cell survival under adverse conditions . Moreover, this compound affects cellular metabolism by altering the flux of metabolites through key metabolic pathways, such as the tricarboxylic acid cycle and glycolysis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This leads to the activation of transcription factors that regulate the expression of target genes involved in stress response and metabolic regulation . Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as proline dehydrogenase, thereby modulating metabolic flux and cellular energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various experimental conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including enhanced stress tolerance and improved metabolic efficiency . The temporal dynamics of this compound’s effects may vary depending on the specific experimental setup and conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to promote cell survival and enhance stress tolerance without causing any adverse effects . At high doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the beneficial effects of this compound are maximized at intermediate doses, while higher doses result in diminishing returns and potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the proline metabolism pathway. It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, influencing the conversion of proline to other metabolites . This compound also affects metabolic flux by modulating the activity of key enzymes in the tricarboxylic acid cycle and glycolysis, thereby impacting overall cellular energy production and metabolic homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, such as the cytoplasm and mitochondria . The transport and distribution of this compound are influenced by its chemical properties, including its hydrophilicity and charge . Additionally, this compound’s interaction with transporters and binding proteins can affect its localization and accumulation within cells.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It has been found to localize to the cytoplasm, mitochondria, and other organelles involved in metabolic processes . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments. This localization is crucial for this compound’s role in modulating cellular metabolism and stress response .

Comparison with Similar Compounds

Betonicine is structurally similar to other hydroxycinnamic acid amides, such as caffeoylputrescine and feruloyltyramine . it is unique due to the presence of an isovaleryl moiety, which contributes to its distinct pharmacological properties . Similar compounds include:

This compound’s unique structure and bioactivities make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2S,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-8(2)4-5(9)3-6(8)7(10)11/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNWAHDYFVYIKH-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC(CC1C(=O)[O-])O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(C[C@@H](C[C@H]1C(=O)[O-])O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965830
Record name 4-Hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Betonicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029412
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

515-25-3
Record name Betonicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=515-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betonicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S-trans)-2-carboxylato-4-hydroxy-1,1-dimethylpyrrolidinium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.451
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETONICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBA654632Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Betonicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029412
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

252 °C
Record name Betonicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029412
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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